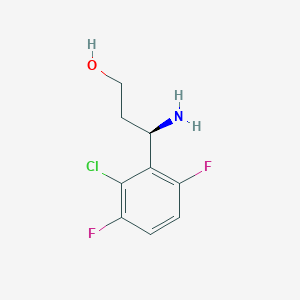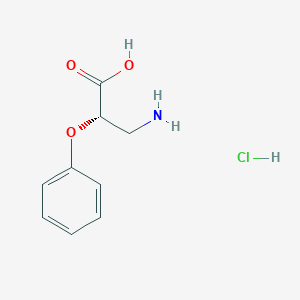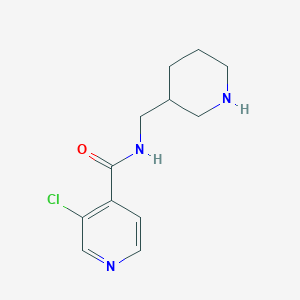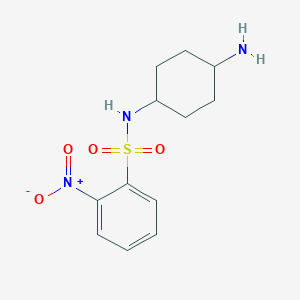
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide is an organic compound that features a cyclohexylamine group attached to a nitrobenzene sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the nitration and sulfonation processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The amino group on the cyclohexyl ring can be oxidized to form corresponding oximes or nitroso derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of N-(4-Aminocyclohexyl)-2-aminobenzene-1-sulfonamide.
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of oximes or nitroso derivatives.
Applications De Recherche Scientifique
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Protein Binding: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Signal Transduction Pathways: The compound may influence cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Aminocyclohexyl)acetamide: Similar in structure but with an acetamide group instead of a sulfonamide group.
β-(trans-4-Aminocyclohexyl)propionic acid: Contains a propionic acid moiety instead of a benzene sulfonamide group.
N-(4-Aminocyclohexyl)-2-nitrobenzene-1-sulfonamide derivatives: Various derivatives with different substituents on the benzene ring or cyclohexyl group.
Uniqueness
This compound is unique due to its combination of a cyclohexylamine group with a nitrobenzene sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
Propriétés
Formule moléculaire |
C12H17N3O4S |
|---|---|
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
N-(4-aminocyclohexyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-4,9-10,14H,5-8,13H2 |
Clé InChI |
VRDNQBUFINZSTP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



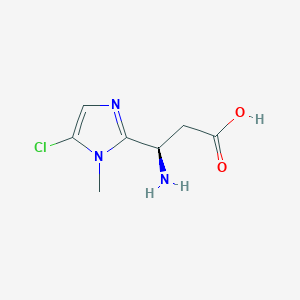
![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)

amine](/img/structure/B15274342.png)
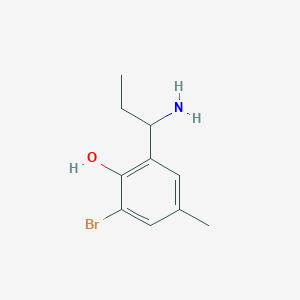

amine](/img/structure/B15274363.png)

